4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound has garnered interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. A typical procedure includes the use of a catalyst such as hydrochloric acid or a Lewis acid like ferric chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrimidinones, Schiff bases, and various oxidized or reduced derivatives .
Scientific Research Applications
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
6-methyl-2-thiouracil: Another pyrimidine derivative with distinct pharmacological properties.
2-ureido-4-methylpyrimidinone: Known for its use in supramolecular chemistry
Uniqueness
4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydrochloride form also enhances its solubility, making it more versatile for various applications .
Properties
CAS No. |
141625-40-3 |
---|---|
Molecular Formula |
C5H8ClN3O |
Molecular Weight |
161.6 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.